Molecular Weight and Lipophilicity Shift vs. Oxygen Analog (thieno[3,2-c]pyran)
The replacement of an oxygen atom with a sulfur atom in the six-membered ring (pyran vs. thiopyran) results in a quantifiable increase in molecular weight and predicted lipophilicity. This is a critical parameter for optimizing drug-like properties such as membrane permeability and metabolic stability. The target compound is compared to its direct oxygen analog, 4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid [1][2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 200.28 g/mol |
| Comparator Or Baseline | 184.21 g/mol (oxygen analog) |
| Quantified Difference | +16.07 g/mol (+8.7% increase) |
| Conditions | Calculated based on molecular formula (C8H8O2S2 vs C8H8O3S). |
Why This Matters
The higher molecular weight and increased lipophilicity can significantly alter a molecule's ADME profile, offering a strategic advantage for designing compounds with improved cell permeability or distinct metabolic pathways compared to oxygen-heterocycle analogs.
- [1] ChemBase, '4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid', ChemBase ID: 238274. View Source
- [2] PubChem, '4H,6H,7H-thieno(3,2-c)pyran-2-carboxylic acid', CID 43608930. View Source
